2-(Piperidin-1-ylmethyl)benzonitrile

Description

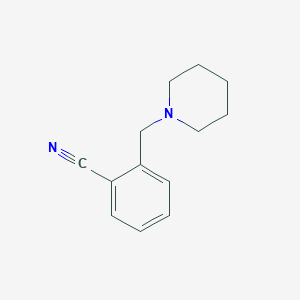

Structure

3D Structure

Properties

IUPAC Name |

2-(piperidin-1-ylmethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2/c14-10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-9,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCZPFLQOUIXII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=CC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50567870 | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135277-08-6 | |

| Record name | 2-(1-Piperidinylmethyl)benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=135277-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[(Piperidin-1-yl)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50567870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: 2-(Piperidin-1-ylmethyl)benzonitrile

A Versatile Synthon for Heterocyclic Scaffolding in Medicinal Chemistry

Executive Summary

2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 72752-52-4) serves as a critical bifunctional intermediate in the synthesis of complex nitrogenous heterocycles. Characterized by an electrophilic nitrile group ortho to a nucleophilic piperidinyl-methyl moiety, this molecule acts as a "spring-loaded" precursor for intramolecular cyclizations. It is extensively utilized in the development of H1-antihistamines (e.g., analogues of Alcaftadine), psychotropic agents, and isoquinoline-based alkaloids.

This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and analytical characterization, designed for application scientists requiring high-purity optimization.

Chemical Identity & Structural Properties

| Property | Specification |

| IUPAC Name | 2-(Piperidin-1-ylmethyl)benzonitrile |

| Common Synonyms | 1-(2-Cyanobenzyl)piperidine; o-Piperidinylmethylbenzonitrile |

| CAS Number | 72752-52-4 |

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Physical State | Viscous oil (Free Base); White crystalline solid (HCl salt) |

| Solubility | Soluble in DCM, EtOH, EtOAc; Sparingly soluble in |

Structural Insight: The steric proximity of the nitrile (-CN) and the piperidinyl-methyl group creates a unique electronic environment. The basic nitrogen of the piperidine ring can act as an internal base or nucleophile under specific conditions, facilitating ortho-lithiation or intramolecular nucleophilic attack upon activation of the nitrile.

Synthetic Methodology: Nucleophilic Substitution Route

The most robust and scalable synthesis involves the

Reaction Logic & Causality

-

Substrate: 2-(Bromomethyl)benzonitrile is chosen because the benzylic bromide is highly activated toward nucleophilic attack.

-

Base (

): Used to scavenge the HBr byproduct. An inorganic base is preferred over excess piperidine to prevent the formation of piperidinium hydrobromide salts that complicate purification. -

Solvent (Acetonitrile): A polar aprotic solvent enhances the nucleophilicity of piperidine while solubilizing the organic reactants.

Protocol: Step-by-Step

Reagents:

-

2-(Bromomethyl)benzonitrile (1.0 equiv)

-

Piperidine (1.1 equiv)

-

Potassium Carbonate (

, anhydrous, 2.0 equiv) -

Acetonitrile (MeCN, anhydrous)

Procedure:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend

(2.0 equiv) in anhydrous MeCN (10 mL/g of substrate). -

Addition: Add piperidine (1.1 equiv) to the suspension. Cool the mixture to 0°C to control the initial exotherm.

-

Substrate Introduction: Dropwise add a solution of 2-(bromomethyl)benzonitrile (1.0 equiv) in MeCN. Critical: Slow addition prevents dimerization or uncontrolled polymerization.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (System: Hexane/EtOAc 4:1). The starting bromide (

) should disappear, yielding a lower spot ( -

Workup (Self-Validating Purification):

-

Filter off the inorganic solids (

, excess -

Concentrate the filtrate under reduced pressure.

-

Acid-Base Extraction: Dissolve residue in

. Extract with 1M HCl ( -

Basify the aqueous layer to pH 10 with 2M NaOH. Extract with DCM (

).[1] -

Dry over

, filter, and concentrate to yield the target oil.[2]

-

Figure 1: Optimized synthesis workflow via nucleophilic substitution.

Reactivity & Applications: The "Ortho-Effect"

The defining feature of 2-(piperidin-1-ylmethyl)benzonitrile is its potential for scaffold hopping . It serves as a precursor to fused tricyclic systems found in antihistamines and antidepressants.

Pathway A: Isoquinoline Synthesis

Treatment with strong bases (e.g., LDA) or reducing agents can trigger cyclization. The piperidine nitrogen directs lithiation or participates in ring closure after nitrile reduction.

Pathway B: Amidine/Imidazoline Formation

Reaction with primary amines in the presence of Lewis acids converts the nitrile into an amidine, often fusing with the piperidine ring if linkers are present.

Figure 2: Divergent reactivity pathways for drug scaffold synthesis.

Analytical Specifications

For validation, the following spectral data are characteristic of the pure compound.

| Technique | Diagnostic Signal | Assignment |

| Aromatic Protons (Ortho-substitution pattern) | ||

| Benzylic | ||

| Piperidine | ||

| Piperidine Ring ( | ||

| IR Spectroscopy | 2220–2230 | |

| 2930, 2850 | C-H Stretch (Aliphatic) | |

| Mass Spectrometry | m/z 201.1 | Protonated Molecular Ion |

Quality Control Note: The disappearance of the benzylic bromide signal (

Safety & Handling (SDS Summary)

-

Hazards:

-

Acute Toxicity: Nitriles can liberate cyanide ions under extreme metabolic or chemical stress, though this specific molecule is stable. Treat as toxic by ingestion/inhalation.

-

Skin/Eye Irritant: The free base is an organic amine and can cause chemical burns or severe irritation.

-

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base may absorb

from the air; storage as the HCl salt is recommended for long-term stability. -

Disposal: All aqueous waste from the extraction (cyanide-bearing) must be treated with bleach (sodium hypochlorite) before disposal to oxidize any potential trace cyanides [3].

References

-

PubChem Compound Summary. (n.d.). 2-(Piperidin-1-ylmethyl)benzonitrile (CID 2774355). National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Medicinal Chemistry. (2014). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.[3] ACS Publications. (Contextual grounding for nitrile utility).

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-(Piperidin-1-ylmethyl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS 135277-08-6), a compound of interest in pharmaceutical research and development. Recognizing the pivotal role of solubility in a drug candidate's lifecycle—from early-stage screening to formulation—this document addresses the topic from a foundational perspective. Due to the absence of publicly available experimental solubility data for this specific molecule, this guide synthesizes predicted physicochemical properties with established, robust methodologies for solubility determination. It is designed to equip researchers, chemists, and drug development professionals with the necessary theoretical knowledge and practical, step-by-step protocols to accurately characterize the solubility of this and similar compounds. The guide details both the "gold standard" thermodynamic shake-flask method for equilibrium solubility and high-throughput kinetic assays for early-stage assessment, ensuring readers can make informed decisions about experimental design and data interpretation.

Part 1: The Critical Role of Solubility in Drug Development

Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a fundamental physicochemical property that dictates the ultimate success of a potential therapeutic agent.[1] More than 40% of new chemical entities (NCEs) emerging from discovery pipelines are poorly soluble in water, a characteristic that presents a major challenge for formulation scientists.[2] For orally administered drugs, absorption can only occur if the active pharmaceutical ingredient (API) is in a dissolved state at the site of absorption in the gastrointestinal tract.[1][2]

Consequently, insufficient aqueous solubility can lead to a cascade of undesirable outcomes:

-

Low and Erratic Bioavailability: Poor dissolution limits the amount of drug absorbed into systemic circulation, compromising therapeutic efficacy.[1]

-

Compromised Preclinical and Clinical Data: Inaccurate solubility data can lead to precipitation in in vitro assays, yielding misleading structure-activity relationship (SAR) data. In animal studies, it can cause poor exposure and underestimated toxicity.

-

Formulation and Dosing Challenges: Highly insoluble compounds often require complex and costly formulation strategies, such as micronization, solid dispersions, or the use of specialized excipients to achieve desired therapeutic concentrations.[1]

Therefore, the early and accurate determination of a compound's solubility is not merely a data collection exercise; it is a critical, risk-mitigating step in the drug discovery and development process.[3] This guide focuses on providing the tools to thoroughly evaluate 2-(Piperidin-1-ylmethyl)benzonitrile, enabling a proactive approach to addressing potential solubility-related hurdles.

Part 2: Physicochemical Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

While direct experimental solubility data is not available, we can predict the solubility behavior of 2-(Piperidin-1-ylmethyl)benzonitrile by examining its key physicochemical properties. These parameters provide a theoretical foundation for designing experiments and anticipating results.

| Property | Value / Prediction | Source | Rationale and Impact on Solubility |

| CAS Number | 135277-08-6 | Uniquely identifies the specific chemical substance. | |

| Molecular Formula | C₁₃H₁₆N₂ | Defines the elemental composition of the molecule. | |

| Molecular Weight | 200.28 g/mol | A relatively low molecular weight, which is generally favorable for solubility. | |

| Predicted LogP | ~2.5 - 3.0 | Estimated | The octanol-water partition coefficient (LogP) indicates lipophilicity. A value in this range suggests the compound is significantly more soluble in lipids than in water, predicting low aqueous solubility. |

| Predicted pKa | ~8.5 - 9.5 (for the piperidine nitrogen) | Estimated | The piperidine moiety contains a basic nitrogen. This predicts that the compound's aqueous solubility will be highly pH-dependent, increasing significantly at pH values below its pKa as the molecule becomes protonated and forms a more soluble cationic salt. |

| Hydrogen Bond Acceptors | 2 (Piperidine N, Nitrile N) | Calculated | The presence of hydrogen bond acceptors allows interaction with protic solvents like water and alcohols. |

| Hydrogen Bond Donors | 0 | Calculated | The absence of donor groups may limit its ability to form strong hydrogen bond networks, potentially lowering solubility in highly structured solvents like water. |

Note: Predicted LogP and pKa values are estimations based on the chemical structure and should be experimentally verified.

Part 3: Predicted Solubility Profile

Based on the physicochemical analysis, a qualitative solubility profile for 2-(Piperidin-1-ylmethyl)benzonitrile can be inferred:

| Solvent Class | Example Solvents | Predicted Solubility | Justification |

| Aqueous Buffers | pH 7.4 Phosphate-Buffered Saline (PBS) | Low | The predicted high LogP and neutral charge at physiological pH suggest poor partitioning into an aqueous medium. |

| Aqueous Acid | pH 1.2 HCl Buffer | Moderate to High | At low pH, the basic piperidine nitrogen will be protonated, forming a salt that is expected to be significantly more water-soluble. |

| Polar Protic Solvents | Ethanol, Methanol | High | These solvents can engage in hydrogen bonding with the nitrogen acceptors and have a lower polarity than water, which is favorable for this lipophilic molecule. |

| Polar Aprotic Solvents | Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN) | High | The compound is expected to be readily soluble in common organic solvents used for preparing stock solutions. |

| Nonpolar Solvents | Hexane, Toluene | Moderate to Low | While lipophilic, the polar nitrile group and the tertiary amine may limit solubility in highly nonpolar hydrocarbon solvents. |

This predictive framework is a crucial starting point. The following sections provide detailed protocols for obtaining precise, quantitative data to validate and refine these predictions.

Part 4: Experimental Determination of Solubility - Methodologies and Protocols

Two primary types of solubility assays are employed in drug development, each serving a distinct purpose. Thermodynamic or equilibrium solubility provides the true, most stable solubility value and is considered the industry's "gold standard". Kinetic solubility is a higher-throughput method used for rapid assessment during early discovery phases.

Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase. It is the most reliable method for determining intrinsic solubility and is required for Biopharmaceutics Classification System (BCS) assessment.

-

Use of Solid Compound: Starting with the solid material ensures that the measurement reflects the energy required to overcome the crystal lattice forces, providing the true thermodynamic value.

-

Extended Equilibration Time: A long incubation period (typically 24-72 hours) with agitation is necessary to ensure the system reaches a true equilibrium state, where the rates of dissolution and precipitation are equal.

-

pH Control: For ionizable compounds like 2-(Piperidin-1-ylmethyl)benzonitrile, determining solubility across a range of pH values (e.g., 1.2, 4.5, 6.8) is critical to understand its behavior in the gastrointestinal tract.

-

Temperature Control: Solubility is temperature-dependent. Experiments are typically conducted at both ambient temperature (25 °C) and physiological temperature (37 °C).

Caption: Workflow for the Shake-Flask Equilibrium Solubility Assay.

-

Preparation of Reagents:

-

Prepare aqueous buffers at a minimum of three pH values (e.g., pH 1.2, 4.5, and 6.8) to simulate gastrointestinal conditions.

-

Prepare a series of calibration standards of 2-(Piperidin-1-ylmethyl)benzonitrile in a suitable solvent (e.g., 50:50 Acetonitrile:Water) for the analytical quantification step.

-

-

Sample Preparation:

-

Add an excess amount of solid 2-(Piperidin-1-ylmethyl)benzonitrile to a series of glass vials. "Excess" means enough solid material should remain visible at the end of the experiment. A preliminary test may be needed to estimate the required amount.

-

Add a precise volume of each pH buffer to the vials (e.g., 2 mL).

-

Prepare at least three replicates for each pH condition.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaking incubator or on a rotator set to a constant temperature (e.g., 37 ± 1 °C).

-

Agitate the samples for a sufficient duration to reach equilibrium. This is often between 24 and 72 hours. To validate the equilibration time, samples can be taken at multiple time points (e.g., 24h and 48h); equilibrium is reached when the measured concentration no longer increases.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand at the same temperature to let the undissolved solid settle. Centrifugation at the controlled temperature can be used to accelerate this process.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a low-binding syringe filter (e.g., 0.45 µm PVDF or PTFE) to remove any remaining solid particles. Causality Note: This step is critical. Failure to remove all particulates will lead to an overestimation of solubility.

-

-

Quantification:

-

Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection. A UV-Vis spectrophotometer can also be used if the compound has a suitable chromophore and no interfering excipients are present.

-

Determine the concentration by comparing the analytical response to the previously prepared calibration curve.

-

-

Data Analysis and Reporting:

-

Calculate the mean solubility and standard deviation for each pH condition.

-

The final result is reported in units of µg/mL or mg/mL.

-

It is also crucial to measure the final pH of the saturated solution to ensure the buffer had sufficient capacity.

-

Kinetic Solubility Assay

This high-throughput screening (HTS) method measures the concentration at which a compound precipitates when a concentrated DMSO stock solution is diluted into an aqueous buffer. It provides a rapid but often overestimated measure of solubility, as it can result in a supersaturated solution.

-

DMSO Stock Solution: In early drug discovery, compounds are typically stored in DMSO. This assay format mimics the dilution process that occurs in many biological HTS assays, making the data directly relevant for diagnosing potential assay artifacts.

-

Short Incubation Time: A short incubation (e.g., 1-2 hours) is used to enable high throughput. This does not allow for true equilibrium to be reached, which is why the result is "kinetic" rather than "thermodynamic".

-

Nephelometry or UV-Vis Detection: These plate-based detection methods are rapid and automatable. Nephelometry measures light scattering from precipitated particles, while direct UV measures the concentration of the compound remaining in solution after filtration.

Caption: Workflow for a High-Throughput Kinetic Solubility Assay.

-

Preparation of Materials:

-

Prepare a high-concentration stock solution of 2-(Piperidin-1-ylmethyl)benzonitrile in 100% DMSO (e.g., 10 mM).

-

Prepare the desired aqueous buffer (e.g., PBS at pH 7.4).

-

Use clear 96-well microplates suitable for nephelometry.

-

-

Assay Plate Setup:

-

Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of the microplate.

-

Add the aqueous buffer to each well to achieve the final desired compound concentration (e.g., add 198 µL of buffer for a 1:100 dilution, resulting in a 100 µM final concentration and 1% DMSO).

-

-

Incubation:

-

Seal the plate to prevent evaporation.

-

Mix the contents thoroughly on a plate shaker.

-

Incubate the plate at a controlled temperature (e.g., 25 °C) for a specified duration, typically 1 to 2 hours.

-

-

Detection:

-

Measure the light scattering in each well using a nephelometer or a plate reader with a light-scattering module.

-

Wells containing precipitated compound will scatter light, giving a higher signal than wells where the compound remains fully dissolved.

-

-

Data Analysis and Reporting:

-

The kinetic solubility is defined as the highest concentration at which the light scattering signal is not significantly above the background (buffer with DMSO only).

-

The result is reported in µM. This value is useful for comparing compounds within a chemical series and for troubleshooting in vitro assays.

-

Part 5: Data Interpretation and Application

A comprehensive solubility assessment involves comparing the results from both equilibrium and kinetic assays.

-

High Equilibrium Solubility (>100 µg/mL): Indicates a low risk of solubility-limited absorption.

-

Low Equilibrium Solubility (<10 µg/mL): Signals a high risk and necessitates the early implementation of solubility-enhancement strategies (e.g., salt formation, amorphous solid dispersions).

-

Kinetic Solubility >> Equilibrium Solubility: This discrepancy suggests the compound has a high propensity to form supersaturated solutions. While potentially beneficial for absorption, it also indicates a risk of the compound "crashing out" of solution over time, which can complicate formulation development.

-

pH-Dependent Solubility: For 2-(Piperidin-1-ylmethyl)benzonitrile, a significant increase in solubility at low pH would be expected. This profile is often favorable for oral absorption, as the compound will dissolve in the acidic environment of the stomach.

The quantitative data generated using these protocols will directly inform critical decisions in the drug development pipeline, from lead optimization and candidate selection to the design of robust formulations for preclinical and clinical studies.

Part 6: Conclusion

While publicly available experimental data for the solubility of 2-(Piperidin-1-ylmethyl)benzonitrile is lacking, a robust scientific framework allows for its thorough characterization. By understanding its fundamental physicochemical properties, a predictive solubility profile can be established, which in turn guides the selection of appropriate experimental methodologies. This guide provides detailed, field-proven protocols for determining both the thermodynamic equilibrium and kinetic solubility of the compound. The rigorous application of these methods will generate the high-quality, reliable data necessary to assess solubility-related risks and make informed, data-driven decisions, ultimately enhancing the probability of success for development programs involving this and other novel chemical entities.

References

-

PubChem. (n.d.). 2-(2-Oxo-2-piperidin-1-ylethyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE | CAS 135277-08-6. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Curatolo, W. (2009). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. Pharmaceutical science & technology today, 3(1), 18-24. Retrieved from [Link]

-

PubChem. (n.d.). (R)-2-((6-(3-aminopiperidin-1-yl)-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)methyl)benzonitrile hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). 2-{4-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

-

PubChem. (n.d.). 2-((6-(3-Amino-1-piperidinyl)-3,4-dihydro-3-methyl-2,4-dioxo-1(2H)-pyrimidinyl)methyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

- Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335-341.

-

Al-Ghaban, D. A. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Retrieved from [Link]

-

Kerns, E. H. (2001). In vitro solubility assays in drug discovery. Drug Discovery Today, 6(24), 1251-1256. Retrieved from [Link]

Sources

Technical Guide: Spectral Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile

The following technical guide details the spectral characterization and structural validation of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: 135277-08-6). This document is structured to serve as a primary reference for analytical chemists and medicinal chemistry teams.

Executive Summary & Compound Identity

2-(Piperidin-1-ylmethyl)benzonitrile is a critical pharmacophore often utilized as a building block in the synthesis of GPCR ligands and anti-arrhythmic agents.[1] Its structure features a piperidine ring fused to a benzonitrile core via a methylene bridge. The presence of the ortho-cyano group introduces specific electronic and steric effects that are diagnostic in spectral analysis.

| Property | Data |

| IUPAC Name | 2-(piperidin-1-ylmethyl)benzonitrile |

| CAS Number | 135277-08-6 |

| Molecular Formula | |

| Molecular Weight | 200.28 g/mol |

| Appearance | Colorless to pale yellow oil/low-melting solid |

| Solubility | Soluble in |

Synthesis & Isolation Protocol

To understand the spectral impurities often found in this compound, one must understand its genesis. The most robust synthesis involves the nucleophilic substitution of 2-(bromomethyl)benzonitrile with piperidine.

Optimized Synthetic Workflow

-

Reagents: 2-(Bromomethyl)benzonitrile (1.0 eq), Piperidine (2.5 eq),

(1.5 eq). -

Solvent: Acetonitrile (ACN) or DMF.

-

Conditions: Stir at

for 4 hours. -

Workup: The excess piperidine acts as a proton scavenger. Aqueous wash removes piperidinium bromide salts.

Figure 1: Synthetic pathway utilizing SN2 kinetics. The excess piperidine drives the reaction to completion, minimizing the formation of bis-alkylated byproducts.

Spectral Data Analysis (The Core)

Infrared Spectroscopy (FT-IR)

The IR spectrum provides the quickest "Go/No-Go" decision point during synthesis. The disappearance of the C-Br stretch (from the starting material) and the persistence of the Nitrile stretch are key.

| Frequency ( | Intensity | Assignment | Diagnostic Note |

| 2225 | Strong, Sharp | Critical Checkpoint. The ortho substitution may shift this slightly lower than the standard 2240 | |

| 2935, 2855 | Medium | Aliphatic | |

| 3060 | Weak | Aromatic ring protons. | |

| 1450, 1590 | Medium | Characteristic benzene ring breathing modes. | |

| ~2790 | Weak | Bohlmann Bands | "Trans" lone pair C-H interactions; confirms tertiary amine integrity. |

Mass Spectrometry (MS)

Method: ESI+ or EI (70 eV). The fragmentation pattern is dominated by the stability of the benzylic bond cleavage.

-

Molecular Ion (

): m/z 200.1 -

Base Peak: m/z 84 (Piperidinium ion).

-

Secondary Peak: m/z 116 (2-Cyanobenzyl cation).

Mechanistic Insight:

Under Electron Impact (EI), the molecule undergoes

Figure 2: Primary fragmentation pathways.[2][3][4] Path A is favored in ESI due to protonation of the tertiary amine.

Nuclear Magnetic Resonance (NMR)

Solvent:

H NMR Data (400 MHz)

The ortho-cyano group exerts a deshielding effect on the adjacent aromatic proton and the benzylic methylene.

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 7.65 | Doublet (d) | 1H | Ar-H (C3) | Ortho to |

| 7.55 | Triplet (td) | 1H | Ar-H (C5) | Para to |

| 7.48 | Doublet (d) | 1H | Ar-H (C6) | Ortho to |

| 7.32 | Triplet (td) | 1H | Ar-H (C4) | Meta to both substituents. |

| 3.72 | Singlet (s) | 2H | Diagnostic Singlet. Shifts downfield from typical benzyl (3.5) due to ortho-CN. | |

| 2.45 | Broad (m) | 4H | Piperidine | Adjacent to Nitrogen. |

| 1.58 | Multiplet | 4H | Piperidine | Ring core protons. |

| 1.45 | Multiplet | 2H | Piperidine | Furthest from Nitrogen. |

C NMR Data (100 MHz)

| Shift ( | Carbon Type | Assignment |

| 142.5 | Quaternary | Ar-C (Ipso to |

| 118.1 | Quaternary | |

| 112.8 | Quaternary | Ar-C (Ipso to CN) |

| 132.8, 132.2 | CH | Aromatic CH (Ortho/Para to CN) |

| 129.5, 127.4 | CH | Aromatic CH (Meta positions) |

| 60.8 | Benzylic | |

| 54.6 | Piperidine | |

| 26.1 | Piperidine | |

| 24.3 | Piperidine |

Quality Control & Impurity Profiling

When analyzing commercial or synthesized samples, watch for these common impurities:

-

Piperidine (Starting Material): Look for a triplet at

2.8 ppm ( -

2-Cyanobenzyl alcohol: If water was present during the reaction, the bromide may hydrolyze. Look for a singlet at

4.8 ppm ( -

Dimerization: Rare, but quaternary ammonium salts can form if stoichiometry is off.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774355, 2-(Piperidin-1-ylmethyl)benzonitrile. Retrieved from [Link]

-

Matrix Fine Chemicals. Product Specification: 2-[(Piperidin-1-yl)methyl]benzonitrile (CAS 135277-08-6).[5] Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[2] (General reference for benzylamine spectral shifts).

Sources

- 1. chem960.com [chem960.com]

- 2. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-(Piperidin-1-ylmethyl)benzonitrile - CAS:135277-08-6 - 迈纳科技商城-阿拉丁化学试剂、麦克林生化科技、生物试剂、实验耗材、实验仪器、manalab试剂、重水、济南迈纳科技有限公司 [manalab.cn]

- 4. alpaipars.com [alpaipars.com]

- 5. chembk.com [chembk.com]

An In-depth Technical Guide to 2-(Piperidin-1-ylmethyl)benzonitrile and its Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The confluence of the piperidine ring, a privileged scaffold in medicinal chemistry, with the versatile benzonitrile moiety has given rise to a compelling class of compounds centered around the 2-(Piperidin-1-ylmethyl)benzonitrile core. These molecules and their derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates in diverse therapeutic areas, including metabolic disorders, virology, oncology, and infectious diseases. This technical guide provides a comprehensive exploration of the synthesis, known derivatives, and pharmacological landscape of this chemical series. We will delve into the mechanistic underpinnings of their biological effects, supported by quantitative data and detailed experimental protocols, to offer a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

The Core Moiety: 2-(Piperidin-1-ylmethyl)benzonitrile

The foundational molecule, 2-(Piperidin-1-ylmethyl)benzonitrile, serves as a critical building block for the synthesis of a wide array of derivatives. Its chemical structure, characterized by a piperidine ring linked via a methylene bridge to a benzonitrile group at the ortho position, provides a unique combination of lipophilicity, hydrogen bond accepting capabilities, and metabolic stability.

Physicochemical Properties

A summary of the key physicochemical properties of the parent compound is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C13H16N2 | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| CAS Number | 135277-08-6 | [2] |

Synthesis of the Core Structure

The most direct and efficient synthetic route to 2-(Piperidin-1-ylmethyl)benzonitrile involves the nucleophilic substitution of a benzylic halide with piperidine. This reaction leverages the high reactivity of the benzylic position and the nucleophilicity of the piperidine nitrogen.

The synthesis can be conceptualized as a two-step process starting from 2-methylbenzonitrile, which is first brominated at the benzylic position to yield 2-(bromomethyl)benzonitrile. This intermediate is then reacted with piperidine to afford the final product.

This protocol is based on the well-established reactivity of benzylic bromides with secondary amines.

Materials:

-

2-(Bromomethyl)benzonitrile

-

Piperidine

-

Potassium carbonate (anhydrous)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 2-(bromomethyl)benzonitrile (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).

-

To this suspension, add piperidine (1.2 eq) dropwise at room temperature with vigorous stirring.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography to afford 2-(Piperidin-1-ylmethyl)benzonitrile.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Known Derivatives and Their Biological Activities

The 2-(Piperidin-1-ylmethyl)benzonitrile scaffold has been extensively modified to explore its therapeutic potential. The following sections highlight key classes of derivatives and their reported biological activities.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Type 2 Diabetes

A significant area of investigation for derivatives of this scaffold has been in the development of inhibitors of dipeptidyl peptidase-IV (DPP-IV), a key enzyme in glucose homeostasis. Inhibition of DPP-IV increases the levels of incretin hormones, which in turn stimulate insulin secretion in a glucose-dependent manner.

Studies have shown that modifications at both the piperidine and benzonitrile moieties can significantly impact DPP-IV inhibitory activity. For instance, the introduction of an amino group on the piperidine ring and the fusion of a quinazolinone ring system have been shown to enhance potency. The nitrile group often plays a crucial role in binding to the S1 pocket of the DPP-IV enzyme.

| Compound | Structure | DPP-IV IC₅₀ |

| Lead Compound | 2-{[2-(3-aminopiperidin-1-yl)quinazolin-4-one-3-yl]methyl}benzonitrile | 13 nM[3] |

| Derivative 5d | 2-({2-[(morpholino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.46 µM[4] |

| Derivative 5f | 2-({2-[(N-methylpiperazin-1-yl)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile | 1.89 µM[4] |

DPP-IV inhibitors containing the 2-(piperidin-1-ylmethyl)benzonitrile scaffold typically bind to the active site of the enzyme, preventing the hydrolysis of incretins like GLP-1 and GIP. The binding is often characterized by interactions with key amino acid residues in the S1 and S2 pockets of the enzyme.

Hepatitis C Virus (HCV) Entry Inhibitors

Derivatives of this scaffold have also emerged as potent inhibitors of Hepatitis C Virus (HCV) entry into host cells, a critical step in the viral life cycle.

For anti-HCV activity, modifications have focused on replacing the piperidine ring with a piperazine moiety and introducing bulky bisarylmethyl groups on the distal nitrogen of the piperazine. These modifications have led to compounds with nanomolar potency.

| Compound | Structure | HCV EC₅₀ |

| L0909 | 2-((4-(bis(4-fluorophenyl)methyl)piperazin-1-yl)methyl)benzonitrile | 22 nM[5] |

These compounds are thought to interfere with the complex process of HCV entry, which involves the interaction of the virus with several host cell factors, including the tight junction protein claudin-1 (CLDN1). It is proposed that these inhibitors may modulate the localization of CLDN1, thereby preventing its interaction with the viral particle and subsequent viral entry.

Anticancer Activity

The piperidine and benzonitrile moieties are independently recognized as important pharmacophores in the design of anticancer agents. Consequently, their combination in the 2-(Piperidin-1-ylmethyl)benzonitrile scaffold has garnered interest for its potential in oncology.

While specific studies on the anticancer activity of 2-(Piperidin-1-ylmethyl)benzonitrile itself are limited, related piperidine-containing compounds have been shown to induce apoptosis and cell cycle arrest in various cancer cell lines.[6] The proposed mechanisms often involve the modulation of key signaling pathways such as PI3K/Akt and NF-κB.[6] For instance, certain piperidine derivatives have demonstrated the ability to inhibit the proliferation of colon cancer cells by arresting the cell cycle in the G1/G0 phase.[7]

Antimicrobial Activity

Piperidine derivatives have a long history of investigation as antimicrobial agents. The introduction of the benzonitrile group can modulate the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial profile.

Studies on various piperidine derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[8] The minimum inhibitory concentrations (MICs) for some of these compounds are in the low microgram per milliliter range.[9]

| Compound Class | Test Organism | MIC (µg/mL) |

| Piperidine derivatives | S. aureus | 32-512[10] |

| Piperidine derivatives | E. coli | 32-512[10] |

Future Perspectives and Conclusion

The 2-(Piperidin-1-ylmethyl)benzonitrile scaffold represents a versatile and promising platform for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential for further exploration and optimization in several key therapeutic areas. Future research should focus on elucidating the detailed mechanisms of action, particularly in the context of cancer and infectious diseases, and on refining the structure-activity relationships to enhance potency and selectivity while minimizing off-target effects. The continued investigation of this chemical series holds significant promise for the discovery of next-generation drugs to address unmet medical needs.

References

-

Antibacterial activities of piperidine derived analogs. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

-

PubChem. (n.d.). 2-Piperidin-1-yl-benzonitrile. National Center for Biotechnology Information. Retrieved February 7, 2024, from [Link]

-

Li, Y., et al. (2020). 2-((4-Arylpiperazin-1-yl)methyl)benzonitrile Derivatives as Orally Available Inhibitors of Hepatitis C Virus with a Novel Mechanism of Action. Journal of Medicinal Chemistry, 63(11), 5972–5989. [Link]

-

Mphahlele, M. J., et al. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pharmacy and Pharmacology, 9(29), 722-731. [Link]

-

Purnomo, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 27(4), 503-513. [Link]

-

Farhat, D., et al. (2017). Identification of Piperazinylbenzenesulfonamides as New Inhibitors of Claudin-1 Trafficking and Hepatitis C Virus Entry. Journal of Virology, 91(13), e00288-17. [Link]

-

Arslan, S., et al. (2006). Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 21(3), 333-337. [Link]

-

Kim, B. H., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[5][8][11]triazolylmethyl and (5R)-[(4-F-[5][8][11]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters, 23(5), 1193-1196. [Link]

-

Matrix Fine Chemicals. (n.d.). 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE. Retrieved February 7, 2024, from [Link]

-

Wang, Y., et al. (2019). 2-Amino-4-(1-piperidine) pyridine inhibits colon cancer cell growth by inducing G0/G1 cell cycle arrest and apoptosis. Oncology Letters, 18(5), 5145-5152. [Link]

-

Das, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Das, S., et al. (2022). Chemical structures of anticancer piperidine derivatives. ResearchGate. Retrieved February 7, 2024, from [Link]

-

Lee, J. Y., et al. (2013). Potent Hepatitis C Virus NS5A Inhibitors Containing a Benzidine Core. ACS Medicinal Chemistry Letters, 4(11), 1055–1060. [Link]

-

Purnomo, H., et al. (2021). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharmaceutical Sciences, 27(4), 503-513. [Link]

-

Zhang, L., et al. (2015). 4-[4-(Piperidin-1-yl)piperidin-1-yl]benzonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 10), o823. [Link]

-

Organic Syntheses. (n.d.). Benzoyl piperidine. Retrieved February 7, 2024, from [Link]

-

Buyck, C., et al. (2009). Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates: Application towards the synthesis of 2-(methoxycarbonyl) indolizidine. ARKIVOC, 2009(11), 133-145. [Link]

-

El-Sayed, M. A. A., et al. (2022). Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules, 27(24), 8758. [Link]

-

Ionescu, I. A., et al. (2023). Dipeptidyl Peptidase 4 Inhibitors in Type 2 Diabetes Mellitus Management: Pharmacophore Virtual Screening, Molecular Docking, Pharmacokinetic Evaluations, and Conceptual DFT Analysis. International Journal of Molecular Sciences, 24(15), 12059. [Link]

-

Zeisel, M. B., et al. (2015). Hepatitis C Virus Entry: An Intriguingly Complex and Highly Regulated Process. Viruses, 7(10), 5562–5581. [Link]

-

Das, S., et al. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology, 12, 772418. [Link]

-

Grove, T. L., et al. (2013). Targeting HCV Entry For Development of Therapeutics. Viruses, 5(3), 824–846. [Link]

-

de Oliveira, R. B., et al. (2020). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Journal of Molecular Structure, 1202, 127271. [Link]

-

Al-Masoudi, N. A., et al. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. International Journal of Peptide Research and Therapeutics, 27(4), 2419–2437. [Link]

-

Sharma, S., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. [Link]

-

Abu Khalaf, R., et al. (2020). Piperazine sulfonamides as DPP-IV inhibitors: Synthesis, induced-fit docking and in vitro biological evaluation. Acta Pharmaceutica, 70(4), 433–447. [Link]

-

Chen, Y., et al. (2014). Practical synthesis of 2-(4-benzyl-piperazin-1-ylmethyl)-5, 6-dimethoxy-3-methyl-[8][9]benzoquinone hydrochloride. Chemistry of Heterocyclic Compounds, 50(5), 717-720. [Link]

-

S. Mohan, et al. (2014). Molecular interaction studies of Piperidin-4-one against human Dipeptidyl Peptidase IV as Protein Target. Malaya Journal of Matematik, 2(1), 63-69. [Link]

Sources

- 1. 2-(piperidin-1-ylmethyl)benzonitrile | SCBT - Santa Cruz Biotechnology [scbt.com]

- 2. 2-[(PIPERIDIN-1-YL)METHYL]BENZONITRILE | CAS 135277-08-6 [matrix-fine-chemicals.com]

- 3. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. researchgate.net [researchgate.net]

- 6. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. academicjournals.org [academicjournals.org]

- 10. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile via Reductive Amination

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

The synthesis of substituted piperidine scaffolds is of paramount importance in medicinal chemistry and drug development, as this heterocyclic motif is a common feature in a vast array of pharmacologically active compounds.[1][2][3][4][5] This document provides a detailed guide for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile, a valuable building block, through the highly efficient and versatile reductive amination reaction. Reductive amination offers a robust and controlled method for the formation of carbon-nitrogen bonds, circumventing common issues such as over-alkylation often encountered with traditional SN2-type reactions.[6][7][8] The protocol herein employs a one-pot procedure utilizing 2-formylbenzonitrile and piperidine as starting materials and sodium triacetoxyborohydride as a mild and selective reducing agent.[8][9][10][11][12]

Reaction Principle: The Elegance of Reductive Amination

Reductive amination is a cornerstone of amine synthesis, proceeding through a two-step sequence that is often performed in a single reaction vessel.[13] The initial step involves the nucleophilic attack of the amine (piperidine) on the carbonyl carbon of the aldehyde (2-formylbenzonitrile) to form a hemiaminal intermediate. This is followed by the elimination of a water molecule to generate an iminium ion. The subsequent and final step is the reduction of this iminium ion by a hydride source to yield the desired tertiary amine.

The choice of the reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)3) is particularly well-suited for this transformation due to its chemoselectivity. It is a milder reducing agent than sodium borohydride and selectively reduces the electrophilic iminium ion intermediate much faster than the starting aldehyde.[9][11] This selectivity prevents the premature reduction of the aldehyde to the corresponding alcohol, thereby maximizing the yield of the desired amine product.[7]

Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile.

Materials and Reagents

| Reagent/Material | Chemical Formula | Molecular Weight ( g/mol ) | Moles (mmol) | Amount | Supplier | Purity |

| 2-Formylbenzonitrile | C₈H₅NO | 131.13 | 10.0 | 1.31 g | Sigma-Aldrich | ≥98% |

| Piperidine | C₅H₁₁N | 85.15 | 11.0 | 0.94 g (1.09 mL) | Acros Organics | 99% |

| Sodium Triacetoxyborohydride | C₆H₁₀BNaO₆ | 211.94 | 15.0 | 3.18 g | Combi-Blocks | 97% |

| Dichloromethane (DCM), Anhydrous | CH₂Cl₂ | 84.93 | - | 50 mL | Fisher Scientific | ≥99.8% |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 30 mL | In-house prep. | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | q.s. | VWR | - |

Equipment

-

100 mL round-bottom flask

-

Magnetic stirrer and stir bar

-

Argon or nitrogen inlet

-

Rubber septum

-

Syringes and needles

-

Separatory funnel (100 mL)

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

-

UV lamp for TLC visualization

Procedure

-

Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-formylbenzonitrile (1.31 g, 10.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous dichloromethane (40 mL) to the flask and stir until the 2-formylbenzonitrile is fully dissolved. Under an inert atmosphere (argon or nitrogen), add piperidine (1.09 mL, 11.0 mmol) to the solution via syringe.

-

Imine Formation: Stir the reaction mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion intermediate.

-

Reduction: In a single portion, add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) to the reaction mixture. A slight exotherm may be observed.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexanes, 1:4). The disappearance of the starting aldehyde and the appearance of a new, less polar spot corresponding to the product indicates the reaction's progression.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (30 mL). Continue stirring for 15-20 minutes until gas evolution ceases.

-

Extraction: Transfer the mixture to a 100 mL separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude 2-(Piperidin-1-ylmethyl)benzonitrile can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a pure oil or solid.[14]

Visualizing the Process

Reaction Workflow

Caption: Synthetic workflow for 2-(Piperidin-1-ylmethyl)benzonitrile.

Reaction Mechanism

Caption: Mechanism of reductive amination.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low or no product formation | Incomplete imine formation. | Ensure anhydrous conditions. Increase the stirring time for imine formation before adding the reducing agent. |

| Inactive reducing agent. | Use freshly opened or properly stored sodium triacetoxyborohydride. | |

| Low reaction temperature. | While the reaction proceeds at room temperature, gentle warming (to ~40 °C) can sometimes be beneficial, though this should be monitored carefully to avoid side reactions. | |

| Presence of starting aldehyde in the final product | Insufficient reducing agent. | Ensure the correct stoichiometry of the reducing agent. If necessary, add a slight excess (e.g., 1.6 equivalents). |

| Reaction time is too short. | Allow the reaction to stir for a longer period, monitoring by TLC until the starting aldehyde is consumed. | |

| Formation of 2-hydroxymethylbenzonitrile | Use of a non-selective reducing agent or presence of water. | Ensure the use of sodium triacetoxyborohydride and anhydrous conditions. If using sodium borohydride, it is crucial to form the imine first before adding the reducing agent. |

| Difficult purification | Close Rf values of product and impurities. | Optimize the eluent system for column chromatography. A shallow gradient can improve separation. Alternatively, consider purification by distillation under reduced pressure.[15][16] |

Conclusion

The reductive amination protocol detailed herein provides a reliable and efficient method for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile. The use of sodium triacetoxyborohydride in a one-pot procedure offers high selectivity and operational simplicity, making it an attractive method for both small-scale and larger-scale preparations. The insights into the reaction mechanism and troubleshooting guide are intended to equip researchers with the necessary tools to successfully implement and adapt this valuable transformation in their synthetic endeavors.

References

- Reductive Amin

- Technical Support Center: Synthesis of 2-Fluoro-5-formylbenzonitrile - Benchchem.

- Reductive amination NaB(AcO)3 : r/OrganicChemistry - Reddit.

- Amine synthesis by reductive amination (reductive alkyl

- Application Notes and Protocols for Reductive Amination Reactions with Piperazin-2-ylmethanol Dihydrochloride - Benchchem.

- Reductive Amination: A Remarkable Experiment for the Organic Laboratory - ResearchG

- An Efficient Synthesis of 2-Aminothiophenes via the Gewald Reaction Catalyzed by an N-Methylpiperazine-Functionalized Polyacrylonitrile Fiber - Organic Chemistry Portal.

- Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annul

- Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons - Taylor & Francis eBooks.

- Reductive Amination in the Synthesis of Pharmaceuticals | Chemical Reviews.

- Reductive Amination Routes in the Synthesis of Piperidine IminoSugars - ResearchG

- Purification of Benzonitrile - Chempedia - LookChem.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

- WO2006055321A2 - Process of making fentanyl intermediates - Google P

- Reductive Amination, and How It Works - Master Organic Chemistry.

- (PDF)

- Myers Chem 115.

- Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applic

- THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES Camilla M

- How can I purify impure benzonitrile?

- Cascade Reactions of 2-Formylbenzonitrile with ((Chloromethyl)sulfonyl)

- Sodium triacetoxyborohydride - Organic Chemistry Portal.

- A Simple Secondary Amine Synthesis: Reductive Amination Using Sodium Triacetoxyborohydride | Journal of Chemical Education - ACS Public

- EP2994454A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)

- A Reductive Amination Using Methyl Esters as Nominal Electrophiles - - Nottingham ePrints.

- Synthesis of Piperidones from Benzyl Azides and Acetone - POSTECH.

- Application Notes and Protocols for Piperidine-Medi

- Synthesis of Pharmaceutically Relevant 2-Aminotetralin and 3-Aminochroman Derivatives via Enzymatic Reductive Amin

- Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines - New Journal of Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and crystal structure of piperidinyl propanenitrile towards the preparation of piperidine based bioactive films for drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Reductive Amination - Wordpress [reagents.acsgcipr.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. reddit.com [reddit.com]

- 10. WO2006055321A2 - Process of making fentanyl intermediates - Google Patents [patents.google.com]

- 11. Sodium triacetoxyborohydride [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. taylorfrancis.com [taylorfrancis.com]

- 15. Purification of Benzonitrile - Chempedia - LookChem [lookchem.com]

- 16. researchgate.net [researchgate.net]

Application Note: Purification of 2-(Piperidin-1-ylmethyl)benzonitrile by Flash Column Chromatography

Abstract

The purification of 2-(Piperidin-1-ylmethyl)benzonitrile presents a classic challenge in organic synthesis: separating a basic tertiary amine on acidic silica gel.[1][2] Without protocol modification, the basic piperidine nitrogen interacts strongly with silanol groups (

Chemical Context & Mechanistic Insight

To purify this molecule effectively, one must understand its physicochemical behavior during chromatography.[1][2][3]

The Molecule[1][4][5]

The Problem: Silanol Interaction

Standard silica gel (

The Solution: Competitive Inhibition

To prevent this, we introduce a volatile base (Modifier) into the mobile phase.[1]

-

Triethylamine (TEA): Competes for silanol sites, effectively "capping" the silica surface so the target molecule can elute freely.[1]

-

Ammonium Hydroxide (

): Used in more polar solvent systems (DCM/MeOH) to suppress ionization.[1][2]

Pre-Purification: The "Self-Validating" Workup[2]

Stop. Do not load the crude reaction mixture directly onto the column. The most effective purification step for this molecule is a rigorous Acid-Base Extraction .[2] This removes neutral impurities (e.g., unreacted 2-(bromomethyl)benzonitrile) and ensures only basic amines enter the chromatography stage.[1]

Protocol A: Acid-Base Extraction

Objective: Isolate the basic amine product from neutral organic impurities.[2]

-

Dissolution: Dissolve crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

-

Acid Wash (Validation Step 1):

-

Basification:

-

Extraction (Validation Step 2):

-

Result: A yellow/orange oil containing predominantly the target amine.[1][2]

Flash Chromatography Protocols[1][3][8][9][10][11]

If the purity after Acid-Base extraction is <95%, proceed to Flash Chromatography. Two methods are provided based on the polarity of impurities.[1][2][7][8]

Method A: The "Gold Standard" (Hexane/EtOAc + TEA)

Best for:[1] Removing lipophilic impurities.[1][2] Easier solvent removal than Method B.[1][2]

| Parameter | Specification |

| Stationary Phase | Standard Silica Gel (40–63 µm) |

| Mobile Phase A | Hexanes (or Heptane) + 1% Triethylamine (TEA) |

| Mobile Phase B | Ethyl Acetate (EtOAc) + 1% Triethylamine (TEA) |

| Flow Rate | 15–20 mL/min (for a 12g column) |

| Detection | UV @ 254 nm (Benzonitrile chromophore) |

Step-by-Step Protocol:

-

Column Pre-treatment (Crucial): Flush the column with 3 Column Volumes (CV) of the starting mobile phase (e.g., 90% Hex / 10% EtOAc with 1% TEA ) before loading the sample.[1] This neutralizes the silica.[1][2][3][8]

-

Loading: Dissolve the oil from the workup in a minimum amount of Hexane/EtOAc (1:1).[1][2] If insoluble, use a small amount of DCM.[1][2]

-

Gradient:

-

Post-Run: Evaporate fractions.

Method B: Polar Alternative (DCM/MeOH + )

Best for: Highly polar impurities or if the compound sticks despite TEA.[1][2]

| Parameter | Specification |

| Stationary Phase | Standard Silica Gel |

| Mobile Phase A | Dichloromethane (DCM) |

| Mobile Phase B | 10:1 Methanol : Ammonium Hydroxide ( |

| Gradient | 0% → 10% Mobile Phase B over 15 CV |

Warning: Silica dissolves slightly in high pH methanol.[1][2] Do not exceed 20% MeOH/NH3.[1][2]

Visualization & Logic Flow[2]

The following diagram illustrates the decision matrix for purifying 2-(Piperidin-1-ylmethyl)benzonitrile.

Figure 1: Purification logic flow for basic benzyl amines. The Acid-Base extraction is the critical control point.

Troubleshooting & QC

TLC Visualization

The tertiary amine may not stain strongly with standard iodine.[1][2]

-

Dragendorff’s Reagent: Specific stain for tertiary amines.[1][2] Appears as an orange spot on a yellow background.[1][2]

-

Ninhydrin: Will NOT work (only stains primary/secondary amines).[1][2]

Common Failure Modes

-

Issue: Product elutes as a broad streak from 10% to 50% solvent B.[1][2]

-

Cause: Forgot to add TEA to both Solvent A and Solvent B, or did not pre-equilibrate the column.

-

Fix: Re-run column with 2% TEA and proper equilibration.

-

-

Issue: Product contains white solid residue after drying.

References

-

Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2774355, 2-Piperidin-1-yl-benzonitrile. Retrieved October 26, 2023 from [Link].[1][2]

-

General Amine Purification: Biotage (2023).[1][2][3] How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link].

-

Flash Chromatography Guide: Still, W. C., Kahn, M., & Mitra, A. (1978).[1][2] Rapid chromatographic technique for preparative separations with moderate resolution. Journal of Organic Chemistry, 43(14), 2923–2925.[1] (Foundational text on Flash Chromatography parameters).

-

pKa Context: Chair of Analytical Chemistry, University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link].[1][2]

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Piperidin-1-yl-benzonitrile | C12H14N2 | CID 2774355 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. biotage.com [biotage.com]

- 4. thaiscience.info [thaiscience.info]

- 5. CN103965097A - A kind of preparation method of 2-piperidone - Google Patents [patents.google.com]

- 6. oasis.postech.ac.kr [oasis.postech.ac.kr]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

Scale-up synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Application Note: High-Yield Scale-Up Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile (CAS: N/A for specific isomer, generic: 22115-41-9 precursor), a critical pharmacophore found in Dipeptidyl Peptidase-4 (DPP-4) inhibitors such as Alogliptin.

The method utilizes a nucleophilic substitution (

Key Performance Indicators (KPIs):

-

Yield: >92% isolated yield.

-

Purity: >98% (HPLC), suitable for GMP downstream processing.

-

Scalability: Validated from 10 g to 1 kg batches.

-

Safety: Integrated controls for lachrymatory starting materials.

Strategic Process Design

Retrosynthetic Analysis & Mechanism

The synthesis is a classic bimolecular nucleophilic substitution (

Reaction Scheme:

Figure 1: Mechanistic pathway for the alkylation of piperidine.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters were optimized:

| Parameter | Optimization Decision | Rationale |

| Solvent | Acetonitrile (ACN) | High dielectric constant promotes |

| Base | Potassium Carbonate (K₂CO₃) | Granular anhydrous K₂CO₃ is preferred over organic bases (e.g., TEA) to prevent difficult amine separations and reduce costs. |

| Temperature | 0°C | Initial cooling is mandatory. The reaction is exothermic. Uncontrolled heat leads to dimer impurities. |

| Stoichiometry | 1.0 : 1.1 (Bromide:Amine) | Slight excess of piperidine ensures complete consumption of the lachrymatory bromide. |

Detailed Experimental Protocol

Safety Warning:

-

2-(Bromomethyl)benzonitrile is a severe lachrymator and skin corrosive.[1][2] All solids handling must occur in a laminar flow hood or glovebox.

-

Piperidine is toxic and flammable.

Materials

-

2-(Bromomethyl)benzonitrile (Assay >97%)[1]

-

Piperidine (ReagentPlus, >99%)[3]

-

Potassium Carbonate (Anhydrous, Granular)

-

Acetonitrile (HPLC Grade)

-

Toluene (ACS Reagent)

-

HCl (1M and 6M aqueous solutions)

-

NaOH (10% aqueous solution)

Step-by-Step Procedure (Scale: 100 g Input)

Phase 1: Reaction Setup

-

Reactor Prep: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer (Teflon impeller), a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Base Charge: Charge Acetonitrile (800 mL) and Potassium Carbonate (141 g, 1.02 mol, 2.0 eq) to the reactor. Stir at 300 RPM to create a suspension.

-

Nucleophile Addition: Add Piperidine (52.1 g, 0.61 mol, 1.2 eq) to the suspension.

-

Cooling: Circulate coolant to bring the internal temperature to 0–5°C .

Phase 2: Controlled Addition (Critical Step) 5. Reagent Dissolution: Dissolve 2-(Bromomethyl)benzonitrile (100 g, 0.51 mol, 1.0 eq) in Acetonitrile (200 mL) in a separate flask. Note: Handle this solution with extreme care due to lachrymatory vapors. 6. Addition: Transfer the bromide solution to the addition funnel. Add dropwise to the reactor over 60 minutes , maintaining internal temperature <10°C .

- Why? Rapid addition causes localized heating, promoting side reactions (dimerization).

- Reaction Completion: Once addition is complete, allow the mixture to warm to 20–25°C naturally. Stir for 4–6 hours.

- IPC (In-Process Control): Sample 50 µL, dilute in ACN, and analyze by HPLC.

- Target: <0.5% remaining starting material.[4]

Phase 3: Workup & Purification (Self-Validating Acid-Base Extraction) This step uses the chemical properties of the amine to purify itself, eliminating the need for chromatography.

-

Filtration: Filter the reaction mixture to remove solid potassium salts (KBr/excess K₂CO₃). Rinse the cake with ACN (100 mL).

-

Solvent Swap: Concentrate the filtrate under reduced pressure (Rotavap, 40°C) to remove Acetonitrile. The residue will be an oil.

-

Dissolution: Redissolve the residue in Toluene (500 mL) .

-

Acid Extraction (Purification Step A):

-

Extract the toluene layer with 1M HCl (2 x 300 mL) .

-

Mechanism:[2][5] The product (amine) is protonated and moves to the aqueous phase. Neutral impurities (unreacted bromide, non-basic byproducts) remain in Toluene.

-

Validation: Keep the Aqueous Layer . Discard the Organic Layer (treat as hazardous waste).

-

-

Base Release (Purification Step B):

-

Cool the combined aqueous acidic extracts to 0–5°C.

-

Slowly basify with 10% NaOH until pH > 12. The product will oil out or precipitate as a free base.

-

-

Final Extraction: Extract the aqueous mixture with Dichloromethane (DCM) or Toluene (2 x 300 mL) .

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to dryness.

Phase 4: Crystallization (Optional) If the free base is an oil (common for this class), it is often converted to the Hydrochloride salt for stability.

-

Dissolve free base in Ethanol.

-

Add 1.1 eq of HCl in Ethanol.

-

Precipitate with Diethyl Ether.

Process Visualization

Process Flow Diagram (PFD)

Figure 2: Step-by-step unit operations for the scale-up workflow.

Analytical & Quality Control

Specification Sheet

| Test | Method | Specification |

| Appearance | Visual | Off-white solid or viscous pale yellow oil |

| Identification | 1H-NMR (CDCl₃) | Conforms to structure (Benzyl CH₂ singlet ~3.6-3.7 ppm) |

| Purity | HPLC (UV 254 nm) | ≥ 98.0% |

| Water Content | Karl Fischer | ≤ 0.5% |

| Residual Solvent | GC-Headspace | Meets ICH Q3C limits |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Incomplete extraction during the acid/base steps.

-

Solution: Ensure pH is <2 during acid extraction and >12 during basification. The amine has a pKa ~9-10; precise pH control is vital for phase transfer.

-

-

Problem: "Bis" Impurity (Quaternary Salt).

-

Cause: Excess bromide relative to amine, or high temperatures.

-

Solution: Ensure Piperidine is in excess (1.1–1.2 eq) and temperature is kept <10°C during addition.

-

-

Problem: Emulsions during workup.

-

Cause: Fine particulate matter or similar densities.

-

Solution: Filter the biphasic mixture through Celite or add saturated Brine to increase aqueous density.

-

References

-

Sigma-Aldrich. Safety Data Sheet: 2-(Bromomethyl)benzonitrile.Link

-

PubChem. Compound Summary: 2-(Bromomethyl)benzonitrile.[1][6][7] National Library of Medicine. Link

-

BenchChem. Scale-up Synthesis Protocols for Benzylamines. (General reference for nucleophilic substitution scale-up). Link

-

Organic Process Research & Development. Practical Synthesis of DPP-4 Inhibitor Intermediates. (Contextual reference for 2-cyanobenzyl bromide usage in Alogliptin synthesis). Link

-

ChemicalBook. 2-Cyanobenzyl bromide Properties and Reactions.Link

Sources

- 1. 2-(Bromomethyl)benzonitrile | C8H6BrN | CID 89599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WERCS Studio - Application Error [assets.thermofisher.com]

- 3. carlroth.com [carlroth.com]

- 4. scbt.com [scbt.com]

- 5. Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Cyanobenzyl bromide | 22115-41-9 [chemicalbook.com]

- 7. Page loading... [guidechem.com]

The Versatile Intermediate: A Guide to the Use of 2-(Piperidin-1-ylmethyl)benzonitrile in Synthetic Chemistry

In the landscape of modern drug discovery and organic synthesis, the strategic use of versatile chemical intermediates is paramount. Among these, 2-(Piperidin-1-ylmethyl)benzonitrile emerges as a significant building block, offering a unique combination of a reactive nitrile group and a sterically accessible tertiary amine embedded within a piperidine ring. This guide provides an in-depth exploration of the synthesis, characterization, and potential applications of this valuable intermediate for researchers, scientists, and professionals in drug development.

Core Molecular Attributes and Strategic Value

2-(Piperidin-1-ylmethyl)benzonitrile (CAS No. 135277-08-6) possesses a molecular formula of C₁₃H₁₆N₂ and a molecular weight of 200.28 g/mol .[1] Its structure, featuring a benzonitrile moiety linked to a piperidine ring via a methylene bridge, presents two key points of reactivity that can be orthogonally addressed. The nitrile group can undergo a variety of transformations to introduce diverse functionalities, while the piperidine nitrogen offers a site for further elaboration or can influence the molecule's physicochemical properties. This dual functionality makes it a coveted intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry where the piperidine motif is a well-established pharmacophore.[2][3]

Table 1: Physicochemical Properties of 2-(Piperidin-1-ylmethyl)benzonitrile

| Property | Value | Source |

| CAS Number | 135277-08-6 | [4] |

| Molecular Formula | C₁₃H₁₆N₂ | [1] |

| Molecular Weight | 200.28 g/mol | [1] |

| IUPAC Name | 2-(piperidin-1-ylmethyl)benzonitrile | ChemDraw |

digraph "2_piperidin_1_ylmethyl_benzonitrile" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext];// Define atoms with positions C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.4,0!"]; C3 [label="C", pos="2.1,1.2!"]; C4 [label="C", pos="1.4,2.4!"]; C5 [label="C", pos="0,2.4!"]; C6 [label="C", pos="-0.7,1.2!"]; C7 [label="C", pos="-2.1,1.2!"]; N1 [label="N", pos="-2.8,1.2!"]; C8 [label="C", pos="-0.7,-1.2!"]; N2 [label="N", pos="-0.7,-2.4!"]; C9 [label="C", pos="-1.9,-3.1!"]; C10 [label="C", pos="-1.9,-4.5!"]; C11 [label="C", pos="-0.7,-5.2!"]; C12 [label="C", pos="0.5,-4.5!"]; C13 [label="C", pos="0.5,-3.1!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- N1 [style=triple]; C1 -- C8; C8 -- N2; N2 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- N2; }

Caption: 2D structure of 2-(Piperidin-1-ylmethyl)benzonitrile.

Synthesis of the Intermediate: A Practical Protocol

The most direct and efficient synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile involves the nucleophilic substitution of a 2-(halomethyl)benzonitrile with piperidine. This reaction is a classic example of N-alkylation of a secondary amine. The protocol outlined below is based on established methods for similar transformations.[5][6][7]

Protocol 2.1: Synthesis of 2-(Piperidin-1-ylmethyl)benzonitrile

Materials:

-

2-(Bromomethyl)benzonitrile or 2-(Chloromethyl)benzonitrile (1.0 eq)

-

Piperidine (1.2 eq)

-

Potassium carbonate (K₂CO₃) (1.5 eq)

-

Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 2-(bromomethyl)benzonitrile (1.0 eq) in acetonitrile (10 mL/mmol of halide), add piperidine (1.2 eq) followed by potassium carbonate (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting halide.

-

Upon completion, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to yield 2-(Piperidin-1-ylmethyl)benzonitrile as a pure compound.

Causality of Choices:

-

Base: Potassium carbonate is a mild and effective base to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product.

-

Solvent: Acetonitrile or DMF are excellent polar aprotic solvents for this type of nucleophilic substitution, facilitating the dissolution of the reactants and promoting the reaction.

-

Work-up: The aqueous work-up with sodium bicarbonate is crucial to remove any remaining acidic byproducts and unreacted starting materials.

Caption: Synthetic workflow for 2-(Piperidin-1-ylmethyl)benzonitrile.

Characterization of 2-(Piperidin-1-ylmethyl)benzonitrile